
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a phenyl group. The oxalate salt form enhances its stability and solubility, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as a substituted butyrate.
Introduction of Substituents: The tert-butyl, amino, and phenyl groups are introduced through a series of substitution reactions. These reactions often require specific reagents and conditions, such as the use of tert-butyl chloride, aniline, and appropriate catalysts.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .
化学反应分析
Types of Reactions
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.
科学研究应用
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate: A stereoisomer with similar structural features but different spatial arrangement.
Phenotropil: A compound with a pyrrolidine ring and phenyl group, used as a nootropic agent.
Uniqueness
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is unique due to its specific chiral configuration and the presence of the oxalate salt, which enhances its stability and solubility. This makes it particularly valuable in applications requiring high purity and stability.
属性
分子式 |
C17H24N2O6 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
tert-butyl (4R)-3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;3-1(4)2(5)6/h4-8,12-13H,9-10,16H2,1-3H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1 |
InChI 键 |
CUMZHTXUMIRLOY-NQJMHYHOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)N)C2=CC=CC=C2.C(=O)(C(=O)O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)


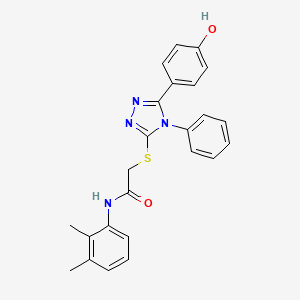

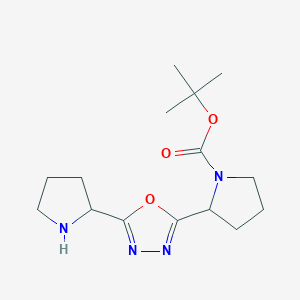
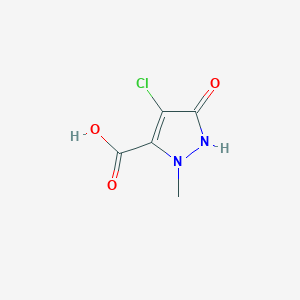
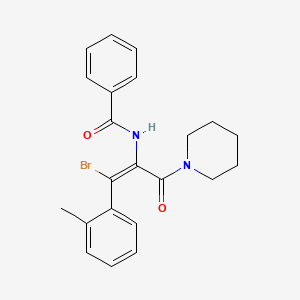
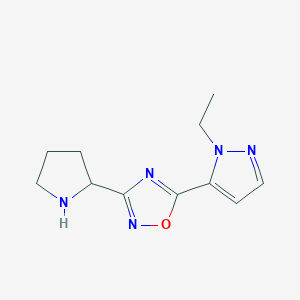
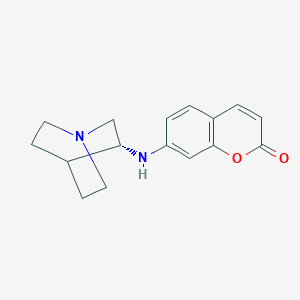

![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)
![3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778780.png)

